2-(2-Methylbenzyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-12-9-13-6-7-14-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
KXBFJYFEFJTEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2CNCCO2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 2 2 Methylbenzyl Morpholine Scaffold
Electrophilic and Nucleophilic Reactions of the Morpholine (B109124) Nitrogen
The nitrogen atom within the morpholine ring of 2-(2-methylbenzyl)morpholine is a key site for chemical reactions due to its nucleophilic and basic nature. chemicalbook.com As a secondary amine, it readily participates in a variety of chemical transformations.
Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile. This reactivity is central to many derivatization strategies.
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated to introduce new substituents. For example, morpholine and its derivatives can undergo N-alkylation with formamides in the presence of a base. jst.go.jp Palladium-catalyzed carboamination reactions represent a sophisticated method for constructing substituted morpholines, including those with N-aryl groups, by coupling ethanolamine (B43304) derivatives with aryl bromides. nih.gov
Acylation: The morpholine nitrogen reacts with acylating agents like acid chlorides and anhydrides to form amides. For instance, morpholine derivatives can be acylated with benzoyl chlorides. ontosight.ai
Mitsunobu Reaction: Morpholine can act as a nucleophile in the Mitsunobu reaction, displacing an alcohol activated by a phosphine (B1218219) and an azodicarboxylate, such as azodicarbonyldipiperidine (ADDP). acs.org This allows for the formation of a C-N bond under mild conditions. acs.org
Nucleophilic Aromatic Substitution (SNAr): The nucleophilic character of the morpholine nitrogen enables its use in SNAr reactions, where it displaces leaving groups on electron-deficient aromatic rings. nih.gov
Urea (B33335) Formation: In copper-catalyzed reactions, morpholine can react with isocyanides and O-benzoyl hydroxylamines to form urea derivatives. nih.gov
Electrophilic Reactions: While the nitrogen is primarily nucleophilic, it can be transformed into an electrophilic center.
Nitrosation: Like other secondary amines, the morpholine nitrogen can react with nitrosating agents to form N-nitrosomorpholine derivatives. chemicalbook.com
The basicity of the morpholine nitrogen (pKb 5.64 for the parent morpholine) is a fundamental property that influences its reactivity, particularly in acid-base reactions and as a catalyst. chemicalbook.com
Formation of Salts and Co-crystals (e.g., hydrochloride, oxalate (B1200264), maleate)
The basic nitrogen atom of the morpholine ring readily reacts with a wide range of inorganic and organic acids to form stable crystalline salts. chemicalbook.com This property is crucial for the purification, handling, and formulation of morpholine-containing compounds.
Common acid addition salts include those formed with:
Inorganic Acids: Hydrochloric acid (HCl), hydrobromic acid, sulfuric acid, and phosphoric acid. google.comepo.org
Organic Acids: Oxalic acid, maleic acid, fumaric acid, tartaric acid, citric acid, methanesulfonic acid, and p-toluenesulfonic acid. google.comepo.orggoogle.com
The formation of a specific salt can significantly influence the physicochemical properties of the compound, such as melting point, solubility, and stability. For example, the oxalate salt of 2-(β-phenylethyl)morpholine has a melting point of 151-152°C, while its hydrogen maleate (B1232345) salt melts at 120-122°C. google.com In another example, various salts of 4-benzyl-2-(chloromethyl)morpholine, a related intermediate, have been synthesized, including the oxalate, fumarate, and tosylate salts. google.com
| Morpholine Derivative | Salt Form | Melting Point (°C) | Reference |
|---|---|---|---|
| 2-(β-Phenylethyl)morpholine | Hydrogen Oxalate | 151-152 | google.com |
| 2-(β-Phenylethyl)morpholine | Hydrogen Maleate | 120-122 | google.com |
| 4-Benzyl-2-(β-phenyl-trans-vinyl)morpholine | Hydrogen Oxalate | 171-173 (decomp.) | google.com |
| 4-Benzyl-2-(β-phenyl-cis-vinyl)morpholine | Hydrogen Maleate | 123-124 | google.com |
| 4-Benzyl-2-[β-(4-chlorophenyl)-trans-vinyl]morpholine | Hydrogen Oxalate | 190-191 | google.com |
Introduction of Diverse Functional Groups onto the Core Structure
The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules through the introduction of various functional groups. nih.govacs.org A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. libretexts.orgsaskoer.ca
Methods for introducing functional diversity include:
Multi-step Synthesis: Complex derivatives can be built through sequential reactions. For instance, a morpholine derivative might first be N-benzylated, followed by further modifications on the benzyl (B1604629) ring or other parts of the molecule. researchgate.net
Ring Synthesis from Functionalized Precursors: One of the most powerful strategies is to construct the morpholine ring itself from precursors that already contain the desired functional groups. nih.govacs.orgnih.gov A key method is the palladium-catalyzed carboamination reaction, which allows for the combination of various substituted ethanolamine derivatives and aryl or alkenyl halides. nih.gov This modularity permits wide variation in the substituents at multiple positions on the morpholine ring. nih.gov
Derivatization via 3-Morpholinones: Another synthetic route involves the α-hydroxy- or α-amino-alkylation of 3-morpholinones, followed by reduction to yield 2-(hydroxyalkyl)- or 2-(aminoalkyl)-morpholines. researchgate.net This pathway provides access to a different class of functionally rich morpholine derivatives. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-(2-Methylbenzyl)morpholine, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of related morpholine (B109124) and benzyl (B1604629) derivatives, a predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, the morpholine ring protons, and the methyl group protons. nih.govresearchgate.net
The protons on the morpholine ring typically appear as complex multiplets due to their diastereotopic nature and chair conformation. nih.gov The protons on the carbon adjacent to the oxygen (C5-H and C6-H) are expected to be the most deshielded within the ring system, while the protons on the carbon adjacent to the nitrogen (C2-H and C3-H) would appear at a slightly lower chemical shift. The single proton at the C2 position, being adjacent to the bulky benzyl group, would likely show a distinct chemical shift and coupling pattern.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-CH (C7-C12) | ~ 7.1 - 7.3 | ~ 125 - 138 |
| Morpholine-CH (C2) | Multiplet | ~ 55 - 65 |
| Morpholine-CH₂ (C3) | Multiplet | ~ 45 - 55 |
| Morpholine-CH₂ (C5) | Multiplet | ~ 65 - 75 |
| Morpholine-CH₂ (C6) | Multiplet | ~ 65 - 75 |
| Benzylic-CH₂ | Singlet or AB quartet | ~ 50 - 60 |
| Aromatic-CH₃ | Singlet | ~ 18 - 22 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ groups of the morpholine and benzyl fragments would appear in the region of 3100-2850 cm⁻¹. researchgate.net Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region. One of the most characteristic signals for the morpholine moiety is the strong C-O-C stretching vibration, which typically appears around 1115 cm⁻¹. researchgate.net Additionally, C-N stretching vibrations would be observed in the fingerprint region (1250-1020 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O-C Stretch (Ether) | ~ 1115 | Strong |
| C-N Stretch (Amine) | 1250 - 1020 | Medium |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₂H₁₇NO), the molecular ion peak [M]⁺ would be expected at m/z = 191.
The fragmentation pattern would likely involve the cleavage of the benzylic bond, leading to a stable tropylium-like ion or a benzyl cation. Other characteristic fragments would arise from the cleavage of the morpholine ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight (Nominal) | 191 |
| HRMS [M+H]⁺ (Calculated) | 192.1383 |
| Major Fragment Ion (Loss of C₇H₇) | m/z = 100 |
| Major Fragment Ion (C₈H₉⁺) | m/z = 105 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. unipd.itlibretexts.org This analysis is critical for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₁₂H₁₇NO, the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample should align closely with these theoretical percentages to confirm its purity and elemental makeup. nih.gov
Interactive Data Table: Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 75.35 |
| Hydrogen (H) | 8.96 |
| Nitrogen (N) | 7.32 |
| Oxygen (O) | 8.36 |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, several methods would be applicable.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.
Column Chromatography: This is a standard preparative technique used to purify the synthesized compound from starting materials and byproducts. mdpi.com
Gas Chromatography (GC): For volatile and thermally stable compounds like this, GC can be used for purity analysis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. A reversed-phase column would likely be effective for the analysis and purification of this moderately polar compound.
The choice of chromatographic method and conditions (e.g., solvent system, column type) would be optimized to achieve the best separation and resolution for this compound.
Computational and Theoretical Investigations of 2 2 Methylbenzyl Morpholine and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for determining the electronic structure of molecules. By solving the Kohn-Sham equations, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of a molecule's lowest energy conformation. youtube.com
For 2-(2-Methylbenzyl)morpholine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the precise spatial arrangement of its atoms. The geometry of the morpholine (B109124) ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocycle. The substitution at the C2 position with a 2-methylbenzyl group will influence the local geometry. For instance, the C-C and C-N bond lengths within the substituted morpholine ring are expected to be slightly perturbed compared to unsubstituted morpholine due to steric and electronic effects introduced by the bulky substituent.
While specific data for the title compound is not readily published, DFT calculations on related morpholine derivatives provide a reliable reference. For example, a study on Benzyl(3-fluoro-4-morpholinophenyl)carbamate provided detailed optimized structural parameters, showcasing the utility of DFT in elucidating molecular geometries. pnrjournal.com An illustrative table of expected bond lengths and angles for the core morpholine structure, based on calculations of analogous compounds, is presented below.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C-N Bond Length | ~1.46 |
| C-O Bond Length | ~1.43 |
| C-C Bond Length (in ring) | ~1.53 |
| C-N-C Bond Angle | ~112° |
| C-O-C Bond Angle | ~111° |
| N-C-C Bond Angle | ~110° |
HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wolfram.comscirp.org A small energy gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the morpholine ring and the π-system of the benzyl (B1604629) group. The LUMO, conversely, would be distributed over the electron-deficient areas. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.
Computational studies on various heterocyclic compounds illustrate this principle. For instance, analyses of different derivatives often show that the introduction of electron-donating or electron-withdrawing groups systematically alters the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. A smaller HOMO-LUMO gap indicates higher reactivity. researchgate.net
| Parameter | Significance | Illustrative Value (eV) for an Analogue |
|---|---|---|
| EHOMO | Electron-donating ability | -6.65 |
| ELUMO | Electron-accepting ability | -1.82 |
| ΔE (HOMO-LUMO Gap) | Chemical Reactivity / Stability | 4.83 |
Illustrative data based on a quinoline (B57606) analogue to demonstrate typical values obtained from DFT calculations. scirp.org
A smaller ΔE value generally correlates with higher chemical reactivity, as less energy is required for electronic transitions. wolfram.com
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It is plotted by mapping the electrostatic potential onto the electron density surface. The MESP map uses a color scale to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential. youtube.comresearchgate.net
For this compound, the MESP surface would highlight specific reactive sites. The area around the nitrogen atom, with its lone pair of electrons, is expected to be a region of negative potential (red or yellow), making it a primary site for interaction with electrophiles and for hydrogen bonding. The oxygen atom would also exhibit a negative potential. In contrast, the hydrogen atoms attached to the morpholine ring and the benzyl group would represent areas of positive potential (blue), particularly the N-H proton if the nitrogen is protonated. The π-electron cloud of the aromatic ring also contributes significantly to the electrostatic potential distribution. researchgate.net
This analysis is crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding and molecular recognition processes.
Conformational Analysis and Stereochemical Considerations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and stereochemistry. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. acs.org
The morpholine ring in this compound is expected to exist predominantly in a chair conformation. The presence of a substituent at the C2 position introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. For each enantiomer, the 2-methylbenzyl group can occupy either an axial or an equatorial position relative to the morpholine ring.
Computational and experimental studies on analogous 2-substituted piperazines and morpholines have revealed that the axial conformation is often preferred. nih.gov This preference can be attributed to the avoidance of pseudo A(1,3) strain and the influence of the anomeric effect, where an interaction between the lone pair of the ring oxygen and the antibonding orbital of the C-N bond can stabilize a particular geometry. researchgate.net The relative energies of the axial and equatorial conformers can be calculated using DFT to determine the most stable conformation. The energy difference between these conformers dictates their equilibrium population at a given temperature.
| Conformer | Key Feature | Expected Relative Stability |
|---|---|---|
| Axial | Substituent is perpendicular to the ring plane | Often more stable for 2-substituted morpholines |
| Equatorial | Substituent is in the plane of the ring | Generally less stable due to steric/electronic factors |
Understanding the preferred conformation is critical, as the spatial orientation of the substituent dramatically impacts how the molecule interacts with biological targets.
Quantum Chemical Descriptors for Structure-Property Correlations
Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that quantify its physicochemical properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models that correlate a molecule's structure with its biological activity or physical properties. researchgate.netuobasrah.edu.iq
For this compound, several key quantum chemical descriptors can be calculated to predict its behavior:
Polarizability (α): Measures the deformability of the electron cloud in an electric field.
Chemical Hardness (η) and Softness (S): Derived from HOMO-LUMO energies, these descriptors relate to the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org
Electronegativity (χ): The power of a species to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
A computational study on 4-Acetylmorpholine, for example, found that acetylation increased the molecule's dipole moment, indicating an increase in reactivity. researchgate.net By calculating these descriptors for a series of related morpholine analogues and correlating them with an experimentally measured property (e.g., receptor binding affinity), a QSAR model can be developed. Such models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Indicator of higher reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron attracting power |
| Electrophilicity Index (ω) | χ2 / (2η) | Measure of electrophilic character |
These descriptors provide a quantitative basis for understanding and predicting the chemical and biological behavior of this compound and its analogues.
Role As a Building Block and Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Heterocyclic Systems
The morpholine (B109124) nucleus is a foundational component for the synthesis of a wide array of more complex heterocyclic systems. e3s-conferences.org Synthetic chemists utilize substituted morpholines like 2-(2-Methylbenzyl)morpholine to generate libraries of compounds for various applications, particularly in drug discovery. nih.gov The synthesis of enantiomerically pure C-substituted morpholines, while challenging, is an area of active research due to the prevalence of these structures in biologically active molecules and FDA-approved therapeutics. nih.gov
Strategies for building upon the morpholine core often involve reactions at the nitrogen atom or further substitution on the carbon framework. nih.gov The existing 2-methylbenzyl group can direct the stereochemistry of subsequent reactions or be modified itself to create new analogs. Methodologies for creating substituted morpholines are diverse, reflecting their importance as synthetic intermediates. bris.ac.uk
Table 1: Selected Synthetic Strategies for Substituted Morpholines
| Method | Description | Key Reactants | Reference |
| Intramolecular aza-Michael Reaction | A key ring-forming step to create 5-substituted-3-morpholine acetic acid esters. nih.gov | N-Boc-(S)-alaninol, Acrylate Michael Acceptor | nih.gov |
| Annulation Reaction | Construction of the morpholine ring via an annulation reaction of an enantiomerically pure amino alcohol. nih.gov | Enantiopure vicinal substituted amino alcohol, Bromoethyldiphenylsulfonium triflate | nih.gov |
| Reaction with α-Phenylvinylsulfonium Salts | A concise synthesis of stereodefined C-substituted morpholines through the reaction of 1,2-amino alcohols. bris.ac.uk | 1,2-amino alcohol, α-phenylvinylsulfonium salt | bris.ac.uk |
| Organocatalytic Synthesis | An enantioselective synthesis of C2-functionalized morpholines from a common intermediate derived from an organocatalytic chlorination step. nih.gov | Aldehydes, Amine with embedded 'O' nucleophile | nih.gov |
These synthetic routes provide access to a wide array of enantiopure cis- and trans-disubstituted morpholines, which are otherwise difficult to produce. e3s-conferences.org The this compound scaffold can be incorporated into these synthetic pathways to produce advanced heterocyclic systems with tailored properties for various research applications.
Application in Polymer and Materials Science
Morpholine and its derivatives have established roles in polymer and materials science. e3s-conferences.org They are utilized as key components in the production of polymers and resins, where they can function as curing agents, stabilizers, and cross-linking agents to develop advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org The versatility of the morpholine structure allows for its incorporation into various polymer backbones.
While specific research on this compound in polymers is not extensively detailed, the applications of the broader morpholine class are indicative of its potential. For instance, poly(N-acryloyl morpholine) (PNAM) is a biocompatible and hydrophilic polymer explored for biomedical applications. researchgate.net The introduction of a hydrophobic moiety like the 2-methylbenzyl group could be used to tune the properties of such polymers, creating amphiphilic materials for applications in drug delivery or smart materials. Polymers derived from 2-oxazolines, which are structurally related, are also of significant interest for creating stimuli-responsive biomedical materials. mdpi.com
Table 2: Potential Applications of Morpholine Derivatives in Materials Science
| Application Area | Function of Morpholine Derivative | Potential Impact of 2-Methylbenzyl Group | Reference |
| Polymer Production | Curing agent, Stabilizer, Cross-linking agent | Modifies reaction kinetics and final polymer properties | e3s-conferences.org |
| Advanced Resins | Monomer or additive | Enhances thermal and mechanical stability | e3s-conferences.org |
| Biomedical Polymers | Component of hydrophilic/biocompatible polymers (e.g., PNAM) | Increases hydrophobicity, creating amphiphilic character for drug encapsulation | researchgate.net |
| Stimuli-Responsive Materials | Part of a smart polymer backbone | Influences response to external stimuli like temperature or pH | mdpi.com |
Utility in Agrochemicals
The morpholine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.gov Morpholine fungicides function as sterol biosynthesis inhibitors, a mode of action that provides protective and systemic activity against a range of plant diseases. nzpps.org This class of fungicides is crucial for managing diseases like powdery mildew on various crops and foliar diseases in cereals. nzpps.org
Derivatives of morpholine are actively researched to create new pesticides with high efficiency. nih.gov The development of novel agrochemicals involves analyzing the structure-activity relationships of substituted morpholines to enhance their efficacy against target pathogens. nih.gov Compounds like fenpropimorph (B1672530) and tridemorph (B114830) are examples of morpholine-based active ingredients that have been used commercially. nzpps.org The synthesis of new morpholine derivatives, such as this compound, represents a strategy for discovering next-generation fungicides and herbicides with potentially improved activity or a different resistance profile. nih.govgoogle.com
Table 3: Examples of Morpholine-Based Fungicides and Target Diseases
| Target Disease | Causal Agent | Crop | Reference |
| Powdery Mildew | Erysiphe graminis | Cereals | google.com |
| Powdery Mildew | Erysiphe cichoracearum, Sphaerotheca fuliginea | Pumpkin Plants | google.com |
| Apple Scab | Venturia inaequalis | Apples | google.com |
| Leaf Blotch | Septoria nodorum | Wheat | google.com |
| Gray Mold | Botrytis cinerea | Strawberries, Vines | google.com |
Catalytic Applications and Solvent Properties
The inherent chemical properties of the morpholine ring, containing both a basic nitrogen and an ether oxygen, allow its derivatives to be used as catalysts and solvents in industrial and laboratory settings. e3s-conferences.org The nitrogen atom can act as a base, making morpholine derivatives useful in various chemical transformations. For example, N-Methylmorpholine N-oxide (NMO) is a well-known co-oxidant and a highly polar solvent used in organic synthesis. researchgate.net
This compound, with its substituted structure, could serve as a sterically hindered organic base. The bulky 2-methylbenzyl group would influence its catalytic activity and selectivity in chemical reactions. Furthermore, this substitution pattern alters the compound's polarity, boiling point, and solvency, potentially making it a suitable solvent or co-solvent for specific reaction conditions where tuning these properties is necessary. e3s-conferences.org
Development of Novel Chemical Scaffolds for Diverse Research Areas
The morpholine heterocycle is frequently described as a privileged structural component in the design of new bioactive molecules. nih.gov Its facile synthesis and advantageous physicochemical properties make it an ideal starting point for developing novel chemical scaffolds. researchgate.net Medicinal chemists often incorporate the morpholine ring into larger molecules to improve their pharmacokinetic profile, including solubility and metabolic stability. nih.gov
This compound represents a specific, pre-functionalized building block that can be used to generate libraries of new compounds for drug discovery projects. nih.gov The synthesis and functionalization of such morpholine derivatives are central to creating chemical diversity. nih.gov By starting with a defined scaffold like this compound, researchers can systematically modify the structure to explore its interaction with various biological targets, leading to the identification of new therapeutic agents or research probes. researchgate.netresearchgate.net
Future Perspectives and Emerging Research Directions in Benzylmorpholine Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. The development of sustainable routes to benzylmorpholine derivatives is a key area of future research. Traditional methods for morpholine (B109124) synthesis often involve harsh reagents and generate significant waste.
Recent advancements have focused on creating more environmentally benign synthetic pathways. A notable development is a one- or two-step, redox-neutral protocol for morpholine synthesis from 1,2-amino alcohols using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). researchgate.netacs.orgkth.se This method offers significant environmental and safety advantages over traditional approaches that may use chloroacetyl chloride and involve multiple steps, including reductions with metal hydrides. nih.gov The key to this methodology is the selective monoalkylation of the primary amine, which can be achieved with high yields. researchgate.netacs.orgkth.se While not yet demonstrated specifically for 2-(2-methylbenzyl)morpholine, this approach represents a promising green route for its synthesis, starting from the corresponding 2-amino-3-(2-methylphenyl)propan-1-ol.
Future research in this area will likely focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.
Safer Solvents: Investigating the use of water, ionic liquids, or supercritical fluids as alternatives to volatile and toxic organic solvents. nih.gov
Biocatalysis: Employing enzymes or whole-cell systems to perform stereoselective transformations under mild conditions, further reducing the environmental footprint. nih.gov
The following table summarizes the comparison between traditional and emerging green synthetic routes for morpholine synthesis:
| Feature | Traditional Synthesis | Green Synthesis (e.g., Ethylene Sulfate Method) |
| Reagents | Often involves hazardous reagents like chloroacetyl chloride | Utilizes less hazardous and inexpensive reagents (ethylene sulfate, tBuOK) researchgate.netacs.orgkth.se |
| Number of Steps | Typically multi-step | One or two steps researchgate.netacs.orgkth.se |
| Byproducts | Can generate significant waste | Redox-neutral, minimizing waste researchgate.netacs.orgkth.se |
| Safety | Potential for hazardous intermediates and reaction conditions | Improved safety profile nih.gov |
| Atom Economy | Can be lower | Generally higher |
Exploration of Novel Catalytic Systems for Derivatization
The functionalization of the this compound scaffold is crucial for tuning its properties for various applications. Future research will heavily rely on the development of novel and efficient catalytic systems to achieve selective derivatization.
Organocatalysis: Chiral morpholine derivatives themselves have been explored as organocatalysts, particularly in enamine catalysis for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov This opens up the possibility of using derivatives of this compound as catalysts in asymmetric synthesis. Future work could involve designing and synthesizing novel chiral benzylmorpholine-based catalysts with tailored steric and electronic properties to control stereoselectivity in a range of organic transformations.
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods could be applied to derivatize this compound in several ways:
N-Arylation/Alkylation: The secondary amine of the morpholine ring is a prime site for functionalization using Buchwald-Hartwig amination to introduce various aryl or heteroaryl substituents.
C-H Functionalization: Direct C-H functionalization of the benzyl (B1604629) ring offers an atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.
Benzylic C-O Activation: Palladium-catalyzed Suzuki-Miyaura coupling via benzylic C-O activation of a corresponding alcohol precursor presents a direct arylation method to furnish diarylmethanes. beilstein-journals.org
Novel Catalyst Design: The development of novel catalysts, such as metal-organic frameworks (MOFs) with tailored active sites, could provide highly active and recyclable catalysts for the derivatization of benzylmorpholines. numberanalytics.com These catalysts can offer advantages in terms of stability, reusability, and selectivity.
The table below outlines potential catalytic derivatization strategies for this compound:
| Derivatization Site | Catalytic System | Potential Reaction |
| Morpholine Nitrogen | Palladium with phosphine (B1218219) ligands | Buchwald-Hartwig Amination |
| Benzyl Ring | Transition metal catalysts (e.g., Pd, Rh, Ir) | C-H Activation/Functionalization |
| Benzylic Position | Palladium catalysts | Cross-coupling of benzylic alcohol precursors |
| Morpholine Ring | Chiral morpholine-based organocatalysts | Asymmetric transformations |
Advanced Materials Science Applications with Tailored Properties
The unique structural features of this compound make it an interesting building block for the creation of advanced materials with tailored properties. While specific applications of this compound in materials science are not yet widely reported, the broader class of morpholine derivatives has shown promise in several areas.
Polymers and Resins: Morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to materials with enhanced mechanical and thermal properties. acs.org The benzyl group in this compound could be functionalized to create novel monomers for polymerization, leading to polymers with unique properties imparted by the morpholine moiety, such as improved solubility and thermal stability.
Stimuli-Responsive Materials: The morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding and respond to changes in pH. This makes it a suitable component for "smart" or stimuli-responsive polymers. nih.govnumberanalytics.com Polymers incorporating this compound could be designed to undergo conformational changes or changes in solubility in response to external stimuli like pH, temperature, or light. kth.setue.nl This could lead to applications in areas such as drug delivery systems, sensors, and smart coatings.
Self-Healing Materials: The development of self-healing polymers is a rapidly growing field of materials science. chemrxiv.org The reversible nature of certain chemical bonds can be exploited to create materials that can repair themselves after damage. The incorporation of functional groups capable of dynamic bonding into the this compound structure could lead to the development of novel self-healing materials.
Potential materials science applications for this compound derivatives are summarized below:
| Application Area | Potential Role of this compound | Desired Properties |
| Advanced Polymers | As a monomer or additive | Enhanced thermal stability, mechanical strength, and processability acs.org |
| Stimuli-Responsive Hydrogels | As a pH- or thermo-responsive component | Controlled swelling/deswelling for drug delivery or sensing kth.senih.govnumberanalytics.comtue.nl |
| Functional Coatings | As a component of protective or smart coatings | Corrosion resistance, stimuli-responsive surface properties acs.org |
| Self-Healing Materials | As a building block for dynamic polymer networks | Autonomous repair capabilities chemrxiv.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and efficiency. numberanalytics.com The application of these technologies to the synthesis and derivatization of this compound is a promising future research direction.
Continuous Flow Synthesis: Flow chemistry, particularly using microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. numberanalytics.com This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. The synthesis of morpholine derivatives has been successfully demonstrated in continuous flow systems. researchgate.net For example, the reaction of morpholine with 2,4-difluoronitrobenzene (B147775) to produce an intermediate for the antibiotic Linezolid (B1675486) has been optimized in microreactors. researchgate.net This suggests that the synthesis of this compound could be adapted to a continuous flow process, enabling more efficient and scalable production.
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives with diverse functional groups. nih.gov This is particularly valuable for drug discovery and materials science, where large numbers of compounds need to be synthesized and screened to identify leads with desired properties. By combining automated synthesis with high-throughput screening, the discovery and optimization process can be significantly accelerated.
The integration of flow chemistry and automation in the context of this compound chemistry is expected to focus on:
Developing robust and scalable continuous flow processes for the synthesis of the core this compound scaffold.
Integrating in-line purification and analysis techniques to streamline the production process.
Utilizing automated platforms for the rapid parallel synthesis of libraries of derivatized this compound compounds for screening purposes.
The benefits of integrating modern synthesis technologies are highlighted in the following table:
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, precise control, improved scalability, higher yields numberanalytics.com | Efficient and safer production of the core scaffold and its derivatives researchgate.net |
| Microreactor Technology | High surface-to-volume ratio, rapid heat and mass transfer numberanalytics.com | Optimization of reaction conditions and minimization of side reactions |
| Automated Synthesis | High-throughput library generation, rapid lead discovery nih.gov | Creation of diverse libraries for screening in drug discovery and materials science |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Methylbenzyl)morpholine, and how can purity be optimized?
- Methodological Guidance :
- Route 1 : React morpholine with 2-methylbenzyl bromide (CAS 89-92-9) under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in acetonitrile). Monitor reaction progress via TLC or HPLC .
- Route 2 : Adapt protocols from benzylmorpholine analogs (e.g., alkylation of morpholine with substituted benzyl halides in a MiniBlock® apparatus, as described for 4-(2-chlorobenzyl)morpholine) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity via GC-MS or NMR (>95% purity recommended for biological assays) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for morpholine protons (δ 3.5–4.0 ppm) and aromatic/benzylic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 192.2 (C₁₂H₁₇NO) .
- X-ray Crystallography : Compare with structurally similar analogs (e.g., 4-(4-Nitrobenzyl)morpholine) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern this compound's inhibitory potency against cytochrome P450 2A13 (CYP2A13)?
- Methodological Approach :
- Substituent Screening : Test analogs with halogen (Cl, Br) or methyl groups at the benzyl ortho position. Use in vitro CYP2A13 inhibition assays (IC₅₀ determination via fluorogenic substrates) .
- Key Finding : Methyl substitution at the benzyl ortho position (as in this compound) enhances selectivity over other CYP isoforms (e.g., CYP2A6). Compare with 4-(2-chlorobenzyl)morpholine (IC₅₀: 0.8 µM vs. 1.2 µM for CYP2A13) .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with CYP2A13’s hydrophobic active site .
Q. How can researchers resolve contradictions in biological activity data for racemic vs. enantiopure this compound?
- Experimental Design :
- Enantiomeric Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiomers via asymmetric catalysis .
- Biological Testing : Compare inhibition kinetics (Kᵢ values) of individual enantiomers. For example, racemic mixtures may show reduced potency due to non-binding enantiomer interference .
- Case Study : The racemic 4-(1-(2-chlorophenyl)ethyl)morpholine exhibited 30% lower CYP2A13 inhibition than the (R)-enantiomer alone .
Q. What are the challenges in designing this compound derivatives for PET imaging, and how can they be addressed?
- Radiolabeling Strategies :
- Carbon-11 : Methylate precursor this compound derivatives using [¹¹C]CH₃OTf. Optimize reaction time (<5 min) to maximize radiochemical yield .
- Fluorine-18 : Introduce ¹⁸F at the benzyl ring via nucleophilic aromatic substitution (requires electron-withdrawing groups; not ideal for methyl-substituted analogs) .
Data Analysis & Experimental Design
Q. How should researchers handle variability in enzyme inhibition assays involving this compound?
- Best Practices :
- Replicates : Perform triplicate assays with negative controls (DMSO vehicle) to account for solvent effects .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs. Report confidence intervals (e.g., IC₅₀ = 1.2 µM ± 0.3, 95% CI) .
- Troubleshooting : If inter-lab variability arises, standardize enzyme sources (e.g., recombinant CYP2A13 expressed in E. coli) .
Q. What computational methods are recommended for predicting the metabolic stability of this compound?
- Tools & Workflows :
- In Silico Metabolism : Use GLORY or MetaSite to identify likely oxidation sites (e.g., morpholine ring or benzylic methyl group) .
- MD Simulations : Run 100-ns simulations in CYP2A13’s binding pocket to assess residence time and metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
